molecular formula C8H14O2 B044984 2,2,3,3-Tetramethylcyclopropanecarboxylic acid CAS No. 15641-58-4

2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Cat. No.: B044984
CAS No.: 15641-58-4
M. Wt: 142.2 g/mol
InChI Key: SFHVXKNMCGSLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is a cyclopropane derivative with a fully substituted cyclopropyl ring system. It is a naturally occurring organic acid identified in honey, contributing to flavor and aroma due to its structural rigidity and volatility . Beyond its natural presence, TMCA is a critical synthetic intermediate in medicinal chemistry. As a cyclic analogue of valproic acid (VPA)—a first-line antiepileptic drug—TMCA lacks intrinsic anticonvulsant activity but serves as a scaffold for developing safer and more potent derivatives . Its structure features two quaternary carbons β to the carbonyl group, preventing metabolic activation into hepatotoxic or teratogenic metabolites, a limitation of VPA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation method involves adding 2,2,3,3-tetramethylcyclopropanecarboxylate ethyl ester, a catalyst, sodium hydroxide, ethanol, and water into a reaction kettle. The mixture is stirred, heated to reflux for 8-10 hours, and then ethanol is steamed out. The solution is diluted with water and acidified to form white crystals, which are then filtered to obtain the finished product .

Industrial Production Methods

Industrial production methods for 2,2,3,3-tetramethylcyclopropanecarboxylic acid are not extensively documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the carboxylic acid group to other functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Synthesis of CNS-Active Compounds

TMCA serves as a precursor in the synthesis of various CNS-active compounds. Its structural similarity to valproic acid, a well-known antiepileptic drug, allows it to be utilized in developing new therapeutic agents targeting neurological disorders. Research indicates that TMCA can facilitate the synthesis of derivatives that exhibit anticonvulsant properties.

Case Study: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of several TMCA derivatives and their anticonvulsant activities in rodent models. The results demonstrated that certain derivatives exhibited enhanced efficacy compared to traditional antiepileptic drugs, suggesting TMCA's potential role in developing more effective treatments for epilepsy .

Inhibition of Histone Deacetylases (HDACs)

TMCA has been investigated for its ability to inhibit histone deacetylases (HDACs), which are enzymes implicated in various cancers. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and promote cancer cell apoptosis. A study highlighted that TMCA derivatives showed cytotoxicity against tumor cells due to their HDAC inhibitory activity .

Table 1: Summary of TMCA Derivatives and Their Biological Activities

Compound NameActivity TypeReference
TMCAHDAC InhibitionBiochemical Pharmacology
Derivative AAnticonvulsantJournal of Medicinal Chemistry
Derivative BCytotoxicityBiochemical Pharmacology

Imaging and Neuroinflammation Research

Recent advancements have also explored TMCA's application in imaging studies related to neuroinflammation. Specifically, a derivative labeled with carbon-11 ([^11C]A-836339) has been evaluated as a radioligand for positron emission tomography (PET) imaging targeting cannabinoid CB2 receptors. This application is particularly relevant for studying neuroinflammatory conditions such as Alzheimer's disease .

Case Study: PET Imaging with [^11C]A-836339

In animal studies, [^11C]A-836339 demonstrated selective binding to CB2 receptors associated with neuroinflammation. The biodistribution studies indicated significant accumulation in the brain, liver, and spleen, highlighting its potential as a diagnostic tool for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,2,3,3-tetramethylcyclopropanecarboxylic acid involves the inhibition of histone deacetylases, which leads to cytotoxic effects on tumor cells . The molecular targets and pathways involved include histone deacetylases, which play a role in gene expression and cell cycle regulation.

Comparison with Similar Compounds

Structural and Functional Analogues

Valproic Acid (VPA) and Derivatives

VPA (2-propylpentanoic acid) is a branched-chain fatty acid with broad-spectrum antiepileptic activity. However, its clinical use is restricted by hepatotoxicity (via β-oxidation metabolites) and teratogenicity (via 4-ene-VPA metabolite) . TMCA’s cyclopropane ring eliminates β-oxidation pathways, addressing these safety concerns. Unlike VPA, TMCA cannot form terminal double-bond metabolites, making its derivatives inherently safer .

Key Derivatives of TMCA vs. VPA:

  • MTMCD (N-methyl-TMCA amide) : Exhibits ED50 values of 98 mg/kg (MES test) and 39 mg/kg (PTZ test) in mice, outperforming VPA (263 mg/kg and 220 mg/kg, respectively) .
  • TMCU (TMCA urea) : Shows preferential MES test activity (ED50 = 90 mg/kg in mice) and a protective index (TD50/ED50) of 18.5, 12-fold higher than VPA .
  • α-Fluoro-TMCA amide : A fluorinated derivative with enhanced anticonvulsant potency (ED50 = 15 mg/kg in PTZ test) due to increased metabolic stability .

Other Cyclopropane and Carboxylic Acid Analogues

  • Tetramethylcyclopropylindole Derivatives : Cannabimimetic agents (e.g., A-796,260) leveraging TMCA’s cyclopropane core for receptor binding .

Pharmacological Activity and Mechanisms

Anticonvulsant Efficacy

TMCA derivatives exhibit dual activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, unlike VPA, which is less potent in PTZ. For example:

Compound MES ED50 (mg/kg) PTZ ED50 (mg/kg) Protective Index
VPA 263 220 1.5
MTMCD 98 39 5.5
TMCU 90 125 18.5

Data sourced from

TMCA derivatives also show efficacy in neuropathic pain models. MTMCD reverses tactile allodynia in rats at ED50 = 41 mg/kg, surpassing VPA (ED50 = 269 mg/kg) .

Mechanistic Divergence

While VPA acts via GABAergic enhancement, voltage-gated sodium channel modulation, and histone deacetylase (HDAC) inhibition, TMCA derivatives lack HDAC inhibitory activity . Instead, their anticonvulsant effects are attributed to enhanced GABAA receptor affinity and reduced metabolic degradation .

Biological Activity

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) is a cyclopropyl analog of valproic acid, primarily studied for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Structure : TMCA is characterized by a cyclopropane ring with four methyl substituents and a carboxylic acid functional group.
  • CAS Number : 15641-58-4
  • Classification : Inactive analog of valproic acid, used in research for its potential effects on histone deacetylases (HDACs) and tumor cell cytotoxicity .

Histone Deacetylase Inhibition

TMCA has been shown to inhibit histone deacetylases, which play a crucial role in regulating gene expression by removing acetyl groups from histones. This inhibition can lead to:

  • Altered Gene Expression : By preventing HDACs from functioning, TMCA may promote the acetylation of histones, resulting in increased transcription of certain genes associated with tumor suppression and apoptosis.
  • Cytotoxic Effects : The compound exhibits cytotoxicity against various tumor cell lines, suggesting potential applications in cancer therapy .

Pharmacological Studies

  • Anticonvulsant Activity : TMCA derivatives have been evaluated for their anticonvulsant properties. Studies comparing α-fluoro and α-chloro derivatives of TMCA revealed significant pharmacodynamic differences in rodent models of epilepsy .
  • Cannabinoid Receptor Interaction : TMCA has been identified as a selective agonist for cannabinoid CB2 receptors. Research indicates that it can modulate pain responses in inflammatory and neuropathic pain models through these receptors .

Cytotoxicity Studies

A detailed investigation into the cytotoxic effects of TMCA on various cancer cell lines demonstrated that:

  • IC50 Values : TMCA exhibited IC50 values in the micromolar range against several tumor types, indicating its potential as an anticancer agent .
  • Mechanisms of Action : The cytotoxicity is linked to the induction of apoptosis and cell cycle arrest in cancer cells.

Data Tables

The following table summarizes key pharmacological properties and findings related to TMCA:

PropertyValue/Description
Chemical Formula C10H18O2
Molecular Weight 170.25 g/mol
Histone Deacetylase Inhibition Yes (promotes histone acetylation)
Cytotoxicity IC50 (µM) Varies by cell line; generally in the micromolar range
CB2 Receptor Agonism Selective agonist
Anticonvulsant Activity Present in derivatives

Study on Anticonvulsant Derivatives

A comparative study evaluated the pharmacodynamic properties of two halo derivatives of TMCA in rodent epilepsy models. The findings indicated that both derivatives exhibited significant anticonvulsant activity with varying efficacy profiles. Notably:

  • α-F-TMCD showed superior efficacy compared to α-Cl-TMCD.
  • Both compounds were assessed for teratogenic effects associated with antiepileptic drug use .

Analgesic Effects via CB2 Receptor Activation

In another study focusing on pain management, TMCA was administered to rodents with induced inflammatory pain. Results indicated:

  • A dose-dependent reduction in pain sensitivity following administration of TMCA-derived CB2 agonists.
  • Enhanced analgesic effects were observed when combined with other pharmacological agents targeting different pain pathways .

Future Directions

Research on this compound suggests several promising avenues:

  • Cancer Therapy Development : Further exploration into its cytotoxic properties could lead to new cancer therapies leveraging HDAC inhibition.
  • Pain Management Innovations : As a selective CB2 receptor agonist, TMCA could be developed into novel analgesics for chronic pain conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for TMCA, and what analytical techniques are used for its characterization?

TMCA is synthesized via cyclopropanation reactions and subsequent functionalization. A common method involves reacting 2,2,3,3-tetramethylcyclopropane derivatives with carboxylic acid precursors. For example, TMCA chloride can be prepared by treating TMCA with oxalyl chloride in methylene chloride under catalytic DMF, followed by vacuum concentration . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 1.75 ppm for methyl groups in CDCl₃) and mass spectrometry (m/z 142 base peak) . High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to confirm purity, with retention times compared to standards .

Q. What are the primary research applications of TMCA in medicinal chemistry?

TMCA serves as a scaffold for developing anticonvulsant agents. Its cyclic structure mimics valproic acid (VPA) but avoids toxic metabolites. Derivatives like N-methoxy-TMCA amide and TMCA urea show enhanced potency in rodent seizure models (e.g., MES ED₅₀ = 29 mg/kg in rats) . These compounds are prioritized for their broad-spectrum activity and reduced teratogenicity compared to VPA .

Q. How is TMCA utilized as a building block in organic synthesis?

TMCA’s rigid cyclopropane ring and carboxylic acid group enable its use in constructing complex molecules. For example, TMCA chloride reacts with indole derivatives via Grignard reagent-mediated coupling to form cannabinoid receptor ligands like UR-144 . Its steric hindrance also aids in stereoselective reactions, such as synthesizing radioligands for positron emission tomography (PET) imaging .

Advanced Research Questions

Q. How does TMCA contribute to the biodegradation of pyrethroid insecticides, and what microbial pathways are involved?

TMCA is a key metabolite in pyrethroid degradation by Bacillus spp. (e.g., B. cereus ZH3). Esterases cleave pyrethroids like cypermethrin into TMCA and 3-phenoxybenzaldehyde . TMCA is further oxidized to CO₂ via microbial TCA cycle enzymes, while 3-phenoxybenzaldehyde undergoes dehydrogenation to 3-phenoxybenzoate . Analytical methods like GC-MS track these intermediates, with TMCA identified via characteristic fragmentation patterns (m/z 142) .

Q. What in vivo models evaluate the anticonvulsant efficacy of TMCA derivatives, and what are the key findings?

TMCA derivatives are tested in:

  • Maximal electroshock (MES) : Measures tonic-clonic seizure suppression (e.g., TMCA urea ED₅₀ = 29 mg/kg in rats vs. VPA ED₅₀ = 263 mg/kg) .
  • Subcutaneous metrazol (scMet) : Assesses clonic seizure thresholds (e.g., α-F-TMCA amide ED₅₀ = 6 mg/kg in rats) .
  • Hippocampal-kindled rats : Models drug-resistant epilepsy (α-F-TMCA amide ED₅₀ = 30 mg/kg) .
    These models highlight TMCA derivatives’ superior protective indices (PI = TD₅₀/ED₅₀ up to 20) compared to VPA .

Q. What strategies mitigate hepatotoxicity and teratogenicity in VPA analogs using TMCA?

TMCA’s quaternary carbons prevent β-oxidation into toxic unsaturated metabolites. Derivatives like MTMCD (N-methyl-TMCA carboxamide) retain anticonvulsant activity but lack teratogenic effects in mice . Structural rigidity is confirmed via X-ray crystallography and computational modeling to block metabolic pathways associated with VPA toxicity .

Q. Methodological Considerations

Q. How are TMCA derivatives purified and validated for pharmacological studies?

Purification involves flash chromatography (e.g., 0–5% ethyl acetate in hexane) and recrystallization (pentane/hexane) . Validation includes:

  • HPLC : Purity >98% with C18 columns and UV detection (λ = 254 nm).
  • Thermal analysis : Differential scanning calorimetry (DSC) confirms melting points (e.g., TMCA m.p. = 121°C) .
  • Enantiomeric purity : Chiral GC or NMR with shift reagents .

Q. What analytical challenges arise in detecting TMCA in environmental samples?

TMCA’s volatility and low concentration in biodegradation studies require derivatization (e.g., methyl ester formation) for GC-MS analysis. Quantification uses internal standards like deuterated TMCA, with detection limits <1 ppb .

Properties

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHVXKNMCGSLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166082
Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15641-58-4
Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15641-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015641584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetramethylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Experiments 4, 5, 6, 7 and 8 were conducted in the same way as experiments 2 and 3. The details are stated in the table; the zinc particles had a largest dimension below 0.01 mm, see column 5. The diisobutyl ketone used in experiments 6 and 7 had a purity of 89 and 90%, respectively. At the end of experiments 4, 5, 6 and 7 the reaction mixture was free from dispersed zinc, see column 10, indicating that the zinc had been fully converted. The conversions of 2,3-dimethyl-2-butene and dichloroacetyl chloride are stated in columns 11 and 12, respectively. The yields of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, presented in column 13, are slightly higher than that obtained in experiment 2. In the experiments 6 and 7 less brownish tarry material was formed than in the experiments 4 and 5 and the yield and purity of the TMCA formed were higher. The mixture obtained at the end of experiment 8 contained dispersed zinc and the yield of 2,2,3,3-tetramethylcyclopropanecarboxylic acid was only 49%, the molar ratio of zinc to dichloroacetyl chloride being 1.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
89
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of 4.1 g of 1-bromo-4-chloro-3,3,4-trimethyl-2-pentanone in 10 ml of 1,4-dioxane was added dropwise at 30° C to a solution comprising 3.3 g of potassium hydroxide, 30 ml of water and 20 ml of dioxane, and the resulting solution was stirred at 20° C for 15 hours. Thereafter, the reaction solution was worked up in the same manner as in Example 1 to obtain 1.8 g of the desired 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid as a white crystal (yield, 76%).
Name
1-bromo-4-chloro-3,3,4-trimethyl-2-pentanone
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,2,3,3-Tetramethylcyclopropanecarboxylic acid
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.